

# Application Note: Analysis of Cell Cycle Arrest Induced by Berzosertib Using Flow Cytometry

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### Introduction

**Berzosertib** (also known as M6620, VX-970, or VE-822) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades, including the phosphorylation of checkpoint kinase 1 (Chk1), which leads to cell cycle arrest, allowing time for DNA repair.[3][4] By inhibiting ATR, **Berzosertib** prevents this checkpoint activation, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DDR defects.[5] This application note provides a detailed protocol for analyzing the effects of **Berzosertib** on cell cycle distribution using flow cytometry with propidium iodide (PI) staining.

### **Principle**

Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells within a population. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:

• G0/G1 phase: Cells have a normal diploid (2N) DNA content.



- S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
- G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication, and are in the gap 2 or mitosis phase.

Treatment with a cell cycle checkpoint inhibitor like **Berzosertib** is expected to alter the distribution of cells in these phases, often leading to an accumulation of cells in a specific phase, indicative of cell cycle arrest.

### **Data Presentation**

The following table summarizes the quantitative data on cell cycle distribution in human chondrosarcoma (SW-1353) cells following treatment with the **Berzosertib** analog VE-821.

Table 1: Effect of VE-821 (**Berzosertib** analog) on Cell Cycle Distribution in SW-1353 Chondrosarcoma Cells[6]

Treatment Group	<b>G0/G1</b> Phase (%)	S Phase (%)	G2/M Phase (%)
Control (0 Gy)	68.7 ± 3.4	12.3 ± 2.0	19.0 ± 2.6
VE-821 (10 μM)	71.9 ± 3.1	10.9 ± 1.8	17.2 ± 3.0

Data is presented as mean ± standard deviation from four independent experiments. The data shows a slight increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations with VE-821 treatment alone in this cell line.

## **Experimental Protocols Materials and Reagents**

- Cancer cell line of interest (e.g., SW-1353 chondrosarcoma cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Berzosertib (M6620, VX-970)



- Dimethyl sulfoxide (DMSO) for dissolving Berzosertib
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- 70% Ethanol, ice-cold
- RNase A solution (100 µg/mL in PBS)
- Propidium Iodide (PI) staining solution (50 μg/mL in PBS)
- 5 ml flow cytometry tubes

### **Equipment**

- Cell culture incubator (37°C, 5% CO2)
- Laminar flow hood
- Centrifuge
- Vortex mixer
- Flow cytometer with appropriate laser and filters for PI detection (e.g., excitation at 488 nm, emission at ~617 nm)

### **Experimental Procedure**

- 1. Cell Culture and Treatment:
- Culture the selected cancer cell line in complete medium until approximately 70-80% confluency.
- Prepare a stock solution of Berzosertib in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest Berzosertib concentration used.



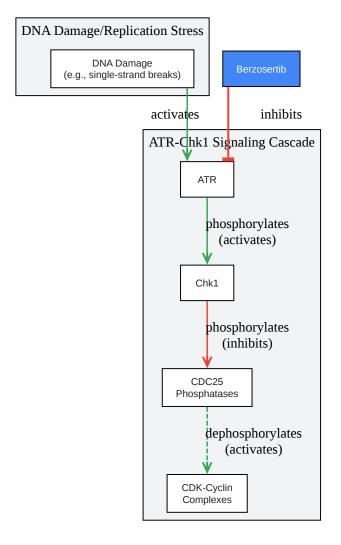
- Treat the cells with varying concentrations of **Berzosertib** (e.g., 0.1, 1, 10 μM) or the vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
- 2. Cell Harvesting and Fixation:
- After the treatment period, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
- Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet with 3 ml of cold PBS. Centrifuge again at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 400 μl of cold PBS.
- While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells and prevent clumping.
- Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
- 3. Propidium Iodide Staining:
- Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
- Carefully discard the ethanol supernatant.
- Wash the cell pellet twice with 3 ml of PBS.
- Resuspend the cell pellet in 50  $\mu$ l of RNase A solution (100  $\mu$ g/ml) and incubate at 37°C for 30 minutes to ensure only DNA is stained.
- Add 400 μl of PI staining solution (50 μg/ml) to the cell suspension and mix well.
- Incubate the cells at room temperature for 15-30 minutes in the dark before analysis.
- 4. Flow Cytometry Analysis:

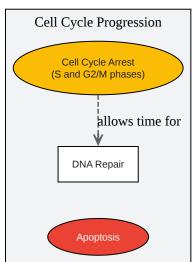


- Analyze the stained cells using a flow cytometer.
- Use a low flow rate to obtain better resolution of the G0/G1 and G2/M peaks.
- Collect data for at least 10,000 events per sample.
- Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

# Visualizations Signaling Pathway of Berzosertib Action





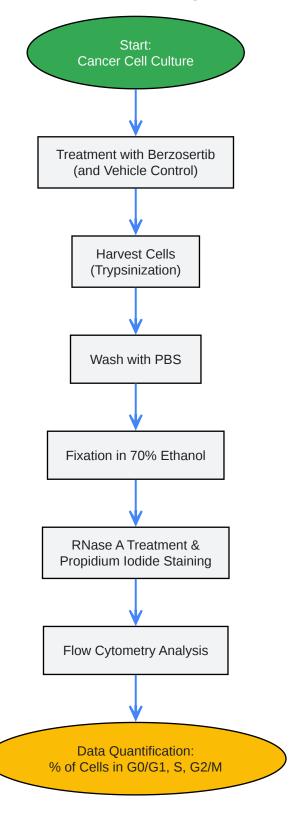


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Caption: **Berzosertib** inhibits ATR, preventing Chk1 activation and subsequent cell cycle arrest.

### **Experimental Workflow for Cell Cycle Analysis**

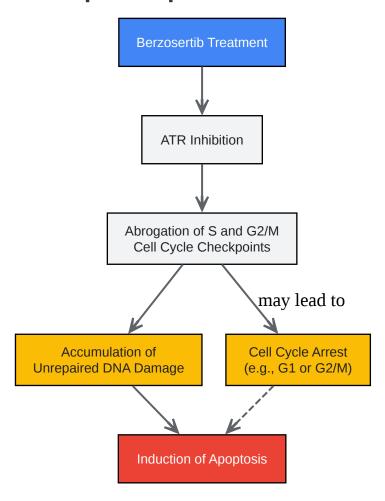




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Caption: Workflow for analyzing cell cycle effects of **Berzosertib** via flow cytometry.

### **Logical Relationship of Expected Results**



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Caption: Logical flow of **Berzosertib**'s mechanism leading to cell cycle arrest and apoptosis.

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